(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Description
Significance of Benzylamine (B48309) Derivatives as Pharmacophores in Drug Discovery
Benzylamine derivatives are a cornerstone in the field of drug discovery, often serving as a critical pharmacophore—the essential molecular features responsible for a drug's biological activity. researchgate.netresearchgate.net The benzylamine motif, which consists of a benzyl (B1604629) group attached to an amine, is a privileged structure due to its ability to be readily modified to interact with a wide array of biological targets. researchgate.netnih.gov The structural and electronic properties of these derivatives can be finely tuned through the introduction of various substituents, a process that is central to optimizing a compound's therapeutic efficacy. rsc.orgnih.govresearchgate.net This adaptability has led to the integration of benzylamine scaffolds into drugs for a variety of conditions, including those affecting the central nervous system and cardiovascular system. wikipedia.org
Overview of Substituted Aromatic Amines in Modern Chemical Biology
Substituted aromatic amines are a broad and vital class of organic compounds in chemical biology, characterized by an amino group linked to an aromatic ring that bears additional functional groups. byjus.comsolubilityofthings.comnumberanalytics.com These compounds are instrumental as molecular probes and as starting points for the development of new medicines. numberanalytics.com The nature and placement of substituents on the aromatic ring significantly influence the molecule's electronic properties and its interactions with biological macromolecules. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can alter the basicity of the amine and its ability to form hydrogen bonds, which are crucial for binding to protein targets. numberanalytics.comresearchgate.net The study of these molecules provides deep insights into the principles of molecular recognition and drug design. researchgate.net
Structural Context and Rationale for Investigating (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
This compound is a secondary amine that features two distinct substituted benzyl moieties. The rationale for its investigation in medicinal chemistry is rooted in the established biological significance of its constituent parts. The 3-chlorobenzyl group is a component of various bioactive molecules, where the chlorine atom can modulate binding affinity and metabolic pathways. nih.govsigmaaldrich.comnih.gov For example, the N-(2-methyl-3-chlorophenyl)anthranilic acid structure is found in the non-steroidal anti-inflammatory drug tolfenamic acid. mdpi.com
Similarly, the 3,4-dimethoxybenzyl group, sometimes referred to as a veratryl group, is present in numerous compounds with diverse pharmacological activities. nih.govclockss.orgsigmaaldrich.com This group can also be employed as a protective group in organic synthesis, highlighting its chemical versatility. clockss.orgresearchgate.netchem-station.com The combination of the 3-chlorobenzyl and 3,4-dimethoxybenzyl fragments within a single molecule results in a novel chemical entity with a unique steric and electronic profile, making it a subject of interest for further research. The hydrobromide salt of this compound is also commercially available. keyorganics.netbldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFPEAPJBUBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366383 | |
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423736-96-3 | |
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine
Synthetic Routes to Key Precursors: Substituted Benzyl (B1604629) Halides and Primary Amines
The synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is predicated on the availability of its constituent precursors: a substituted benzyl halide and a primary amine. The two principal retrosynthetic disconnections involve either the reaction of 3-chlorobenzyl halide with 3,4-dimethoxybenzylamine (B142225) or the reaction of 3,4-dimethoxybenzyl halide with 3-chlorobenzylamine (B151487).
The synthesis of 3-chlorobenzyl chloride is commonly achieved through the free-radical chlorination of 3-chlorotoluene (B144806). This reaction is typically initiated by UV light or a chemical initiator and can be performed using reagents like chlorine gas or trichloroisocyanuric acid (TCCA). youtube.comyoutube.com For instance, the gas-phase photochemical reaction of toluene (B28343) with chlorine is an industrial method for producing benzyl chloride. youtube.com A laboratory-scale synthesis might involve bubbling chlorine gas through boiling 3-chlorotoluene under UV irradiation. youtube.com
The precursor 3,4-dimethoxybenzylamine can be synthesized from 3,4-dimethoxybenzaldehyde (B141060). A common method is the reductive amination of the aldehyde. nih.govsigmaaldrich.com Another route involves the conversion of 3,4-dimethoxybenzyl alcohol, which can be obtained from the reduction of 3,4-dimethoxybenzaldehyde with a reducing agent like sodium borohydride (B1222165), to 3,4-dimethoxybenzyl chloride using a chlorinating agent such as thionyl chloride. researchgate.net This benzyl chloride can then be converted to the corresponding amine. A patent describes the synthesis of 3,4-dimethoxybenzaldehyde from the chloromethylation of 3,4-dimethoxybenzene, followed by reaction with urotropin and subsequent hydrolysis. google.com
Table 1: Synthesis of Key Precursors
| Precursor | Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Chlorobenzyl chloride | 3-Chlorotoluene | Chlorine gas, UV light | Free-radical chlorination | youtube.com |
| 3,4-Dimethoxybenzylamine | 3,4-Dimethoxybenzaldehyde | Ammonia (B1221849), Reducing agent | Reductive amination | nih.govsigmaaldrich.com |
| 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxybenzyl alcohol | Thionyl chloride | Chlorination | researchgate.net |
Reductive Amination Strategies for Secondary Amine Formation
Reductive amination is a widely employed and robust method for the synthesis of secondary amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comharvard.edu To synthesize this compound, one could react 3-chlorobenzaldehyde (B42229) with 3,4-dimethoxybenzylamine, or conversely, 3,4-dimethoxybenzaldehyde with 3-chlorobenzylamine.
A variety of reducing agents can be used for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. harvard.edu Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for reducing the iminium ion in the presence of the unreacted aldehyde. harvard.edu The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloroethane, and can be performed as a one-pot procedure. masterorganicchemistry.comharvard.edu For example, a general procedure would involve stirring the aldehyde and amine together in a solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Recent advancements in this area include the use of cobalt-based composites as catalysts for the reductive amination of aromatic aldehydes with amines in the presence of hydrogen gas. mdpi.comresearchgate.net Studies have shown that reactions of p-chlorobenzaldehyde with n-butylamine on these catalysts can yield the corresponding secondary amine in good yields. mdpi.com
Alternative Coupling Reactions for Unsymmetric Secondary Benzylamines
While reductive amination is a workhorse in amine synthesis, several alternative coupling reactions offer different approaches to forming the C-N bond in unsymmetrical secondary benzylamines.
Catalytic Approaches for Carbon-Nitrogen Bond Formation (e.g., Ruthenium-catalyzed deaminative coupling)
A notable alternative is the ruthenium-catalyzed deaminative coupling of primary amines. acs.orgnih.govcolab.wsnih.govresearchgate.net This method allows for the direct coupling of two different primary amines to form an unsymmetrical secondary amine, with ammonia as the only byproduct. colab.wsnih.gov A catalytic system generated in situ from a tetranuclear Ru-H complex with a catechol ligand has been shown to be highly chemoselective for this transformation. acs.orgnih.govnih.gov The proposed mechanism involves the N-H activation of a primary amine, followed by β-hydride elimination to form an imine intermediate, which then undergoes nucleophilic attack by the second primary amine. colab.wsresearchgate.net
This catalytic approach is operationally simple and avoids the use of stoichiometric reagents. acs.orgnih.govnih.gov Research has demonstrated the successful coupling of various substituted benzylamines, indicating its potential applicability for the synthesis of this compound from 3-chlorobenzylamine and 3,4-dimethoxybenzylamine. acs.orgnih.gov
Table 2: Comparison of Synthetic Methods for Secondary Amine Formation
| Method | Reactants | Key Features | Byproducts |
|---|---|---|---|
| Reductive Amination | Aldehyde + Primary Amine | Well-established, versatile | Water, borate (B1201080) salts |
| Ru-catalyzed Deaminative Coupling | Primary Amine + Primary Amine | Catalytic, atom-economical | Ammonia |
Regioselective Synthesis and Isomer Control in Benzyl Substitutions
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds. In the context of this compound, the substitution patterns on both benzene (B151609) rings are predefined by the choice of starting materials. For instance, starting with 3-chlorotoluene for the synthesis of the 3-chlorobenzyl moiety ensures the chlorine atom is at the meta position. youtube.com Similarly, the use of 3,4-dimethoxybenzaldehyde or a related precursor dictates the ortho and para positioning of the methoxy (B1213986) groups. researchgate.net
When considering N-alkylation reactions, regioselectivity at the nitrogen atom is paramount to avoid over-alkylation and the formation of tertiary amines. Direct alkylation of a primary amine with an alkyl halide can often lead to a mixture of mono- and di-alkylated products. masterorganicchemistry.com Strategies to control this include using a large excess of the primary amine or employing specific reaction conditions that favor mono-alkylation. The use of directing groups can also enforce regioselectivity in C-H alkylation of benzylamines, although this is more relevant for modifying the aromatic ring rather than N-alkylation. rsc.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
In reductive amination, the choice of the reducing agent and the pH of the reaction medium can significantly impact the outcome. harvard.edu For instance, maintaining a pH between 6 and 7 is often optimal for reductive amination with sodium cyanoborohydride to prevent the reduction of the carbonyl starting material. harvard.edu
For N-alkylation reactions, the choice of base and solvent can influence the selectivity for mono-alkylation. researchgate.net In the context of catalytic reactions, such as the ruthenium-catalyzed deaminative coupling, the catalyst loading, ligand choice, and temperature are critical parameters to optimize for achieving high conversion and selectivity. nih.gov For example, in the deaminative coupling of primary amines, a catalyst system of a tetranuclear Ru-H complex with a catechol ligand was found to be particularly effective. acs.orgnih.govnih.gov
The purification of the final product, this compound, would typically involve standard laboratory techniques such as extraction, followed by column chromatography or distillation to remove unreacted starting materials and byproducts.
Spectroscopic and Chromatographic Characterization of 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic region of the spectrum would show complex multiplet patterns for the protons on both benzene (B151609) rings. The protons of the 3-chlorobenzyl group are expected to appear as a series of multiplets. The protons on the 3,4-dimethoxybenzyl group would also produce a set of signals, with their specific splitting patterns determined by their coupling with adjacent protons.
The two methoxy (B1213986) groups on the 3,4-dimethoxybenzyl moiety are expected to appear as sharp singlets, likely at slightly different chemical shifts due to their distinct positions on the aromatic ring. The benzylic protons (Ar-CH₂-N) of both benzyl (B1604629) groups would likely appear as singlets, integrating to two protons each. A broad singlet corresponding to the amine (N-H) proton is also expected, the chemical shift of which can be highly variable and influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (3-chlorobenzyl) | 7.20 - 7.40 | Multiplet | 4H |
| Aromatic Protons (3,4-dimethoxybenzyl) | 6.80 - 6.95 | Multiplet | 3H |
| Benzylic Protons (-CH₂-N, 3-chlorobenzyl) | ~3.75 | Singlet | 2H |
| Benzylic Protons (-CH₂-N, 3,4-dimethoxybenzyl) | ~3.70 | Singlet | 2H |
| Methoxy Protons (-OCH₃) | ~3.88 | Singlet | 3H |
| Methoxy Protons (-OCH₃) | ~3.86 | Singlet | 3H |
| Amine Proton (-NH-) | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 1H |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
The spectrum of this compound would show several signals in the aromatic region (typically δ 110-160 ppm), corresponding to the carbon atoms of the two benzene rings. The carbon bearing the chlorine atom would have its chemical shift influenced by the electronegativity of the halogen. The carbons attached to the methoxy groups would be shifted downfield.
The benzylic carbons (Ar-CH₂-N) are expected to resonate in the range of δ 50-60 ppm. The two methoxy carbons (-OCH₃) would appear as distinct signals around δ 55-56 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic Carbons | 120 - 150 |
| Tertiary Aromatic Carbons | 110 - 135 |
| Benzylic Carbon (-CH₂-N, 3-chlorobenzyl) | ~53 |
| Benzylic Carbon (-CH₂-N, 3,4-dimethoxybenzyl) | ~53 |
| Methoxy Carbons (-OCH₃) | ~56 |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the specific protons within the complex aromatic multiplets.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the benzyl and amine fragments of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₆H₁₈ClNO₂, the monoisotopic mass of the neutral molecule is approximately 291.11 Da. Therefore, the [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 292.12. The presence of a chlorine atom would also result in a characteristic isotopic pattern for the [M+H]⁺ peak, with an M+2 peak approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.
Fragmentation in the ESI source or in tandem MS experiments (MS/MS) could lead to the observation of characteristic fragment ions. Common fragmentation pathways for benzylamines include cleavage of the C-N bond, leading to the formation of benzyl cations. For this molecule, one would expect to see fragment ions corresponding to the 3-chlorobenzyl cation (m/z 125/127) and the 3,4-dimethoxybenzyl cation (m/z 151).
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule and its fragments.
For this compound, an HRMS (ESI) measurement of the [M+H]⁺ ion would provide an exact mass that can be compared to the calculated theoretical mass for C₁₆H₁₉ClNO₂⁺. This would serve as a definitive confirmation of the molecular formula. For instance, the calculated exact mass for [C₁₆H₁₈³⁵ClNO₂ + H]⁺ is 292.1104. An experimentally determined mass that matches this value to within a few parts per million (ppm) would provide strong evidence for the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit a combination of the characteristic absorption bands from its constituent parts: the 3-chlorobenzyl group, the 3,4-dimethoxybenzyl group, and the secondary amine linkage.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300-3500 | N-H Stretch | Secondary Amine | Weak to Medium |
| 3000-3100 | C-H Stretch | Aromatic | Medium |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂ and OCH₃) | Medium |
| 1590-1610, 1450-1500 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1230-1270, 1020-1040 | C-O Stretch | Aryl Ether (Asymmetric & Symmetric) | Strong |
| 1100-1250 | C-N Stretch | Amine | Medium |
| 680-780 | C-Cl Stretch | Aryl Halide | Medium to Strong |
| 700-850 | C-H Bending (out-of-plane) | Aromatic (Substitution Pattern) | Strong |
This table is generated based on established spectroscopic data for the constituent functional groups and related molecules.
The presence of the N-H stretching band in the 3300-3500 cm⁻¹ region would confirm the secondary amine structure. The strong bands corresponding to the C-O stretching of the methoxy groups are indicative of the 3,4-dimethoxybenzyl moiety. nih.gov The C-Cl stretching frequency, typically found in the fingerprint region, would confirm the presence of the chlorobenzyl group. nih.gov
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are essential for determining the purity of a chemical compound and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) would be the most probable method for analyzing this compound due to its relatively non-polar nature. A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH and improve peak shape. Detection would typically be carried out using a UV detector, as the two aromatic rings in the structure would provide strong chromophores. A study on the analysis of related benzylamine (B48309) derivatives demonstrated the utility of RP-HPLC with UV detection for separation and quantification.
A hypothetical RP-HPLC method for the purity assessment of this compound is outlined below:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approx. 225 nm and 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development for a compound of this type.
Gas Chromatography (GC):
This compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography, likely coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. The GC analysis of its precursors, 3-chlorobenzylamine (B151487) nih.gov and 3,4-dimethoxybenzylamine (B142225) nih.gov, is well-documented.
For the analysis, a non-polar or medium-polarity capillary column would be appropriate. The retention time would be influenced by the compound's boiling point and its interactions with the stationary phase.
A potential GC method for the analysis is as follows:
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
This table provides a general framework for a GC method suitable for this class of compounds.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be applied to this compound if it can be obtained in a crystalline form, or to its crystalline salts, such as the hydrobromide salt. keyorganics.net
While no crystal structure for this compound or its salts has been reported in the searched literature, such an analysis would provide invaluable information, including:
Molecular Conformation: The exact spatial orientation of the two benzyl rings relative to each other and the conformation of the amine linkage.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insight into the electronic environment.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the secondary amine proton) and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.
The structural characterization of similar complex organic molecules has been successfully achieved using single-crystal X-ray diffraction, which underscores the potential of this technique for the definitive structural elucidation of the title compound.
Pharmacological and Biological Evaluation of 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine and Its Analogues
In Vitro Biological Activity Profiling
Antiproliferative and Apoptosis-Inducing Effects on Specific Cancer Cell Lines
Direct experimental data on the antiproliferative and apoptosis-inducing effects of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine on specific cancer cell lines are not available in the current body of scientific literature. However, studies on analogous compounds provide some insights into the potential activities of its structural components.
Research on analogues of the marine alkaloid makaluvamine, which feature substituted benzyl (B1604629) side chains, has shown that a 4-chloro substituted benzyl analogue exhibited a pronounced antiproliferative effect on the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.8 µM. Conversely, the same study noted that methoxy (B1213986) substitutions on the benzyl ring generally resulted in a slight decrease in antiproliferative activity. Another study on aminobenzylnaphthols synthesized via the Betti reaction reported that some of these molecules displayed promising antiproliferative values against solid tumor cell lines.
The induction of apoptosis is a key mechanism for many anticancer agents. For example, a triple-drug combination including doxorubicin (B1662922) was found to induce apoptosis in cervical cancer cell lines through the intrinsic caspase-3 pathway. Similarly, certain novel 3,4-dihydroquinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in liver cancer cells. However, no studies have specifically investigated whether this compound can induce apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Makaluvamine Analogues on MCF-7 Breast Cancer Cell Line
| Compound/Analogue | Substitution | IC₅₀ (µM) |
| Makaluvamine Analogue | 4-Chlorobenzyl | 1.8 |
| Makaluvamine Analogue | 4-Methylbenzyl | 2.3 |
| Makaluvamine Analogue | 4-Fluorobenzyl | 2.8 |
This table is based on data for analogues of this compound and does not represent the direct activity of the compound itself.
Enzyme Inhibition Studies (e.g., Monoamine Oxidases, Serine Proteases, Cytochrome P450s, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1))
While direct inhibitory studies on this compound against monoamine oxidases (MAO) are not present in the literature, research on structurally related compounds suggests a potential for activity, particularly against MAO-B. Studies on a series of aminoethyl substituted benzyl ethers have shown that these compounds are competitive inhibitors of both MAO-A and MAO-B. In this series, analogues with a meta-substitution, such as a chloro group, demonstrated higher potency and selectivity for MAO-B. For instance, the meta-chloro analogue of a pyridazinobenzylpiperidine derivative was found to be a potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. Furthermore, (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine has been identified as a selective, enzyme-activated inhibitor of MAO-B.
Table 2: MAO-B Inhibitory Activity of an Analogue Compound
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Pyridazinobenzylpiperidine derivative (meta-chloro) | MAO-B | 0.203 | 19.04 |
This table presents data for an analogue and is intended to provide context for the potential activity of this compound.
No in vitro studies evaluating the inhibitory effect of this compound on serine proteases have been identified in the reviewed scientific literature. Research in this area has focused on other chemical classes, such as 3-alkoxy-4-chloroisocoumarins and N-alkyl glycine (B1666218) NHS carbamates, as mechanism-based inhibitors of various serine proteases, including human leukocyte elastase and cathepsin G.
There is no available data from in vitro studies on the inhibitory activity of this compound against cytochrome P450 (CYP450) enzymes. The inhibition of CYP450 enzymes is a significant factor in drug-drug interactions, and various mechanisms of inhibition, including reversible, irreversible, and mechanism-based inhibition, have been described for other compounds. For example, 3-aminobenzamide (B1265367) has been shown to be an inhibitor of certain P450 isoforms.
No in vitro studies have been found that assess the inhibitory potential of this compound against Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a target for the development of antitubercular agents. The known inhibitors of DprE1 belong to different chemical scaffolds, such as benzothiazinones and azaindoles.
Neurotransmitter Transporter Interactions (e.g., Norepinephrine (B1679862) and Dopamine (B1211576) Uptake Inhibition)
No direct in vitro experimental data exists regarding the interaction of this compound with norepinephrine (NET) and dopamine (DAT) transporters. Studies on other classes of compounds, such as conformationally restricted sympathomimetic amines and 4-benzylpiperidine (B145979) carboxamides, have demonstrated inhibition of norepinephrine and dopamine uptake. For instance, certain 3,4-methylenedioxymethamphetamine (MDMA) analogues have been shown to be potent inhibitors of the uptake of serotonin (B10506), dopamine, and norepinephrine into synaptosomes. However, the structural differences between these compounds and this compound are significant, precluding direct comparisons.
Receptor Binding and Functional Assays (e.g., Kappa Opioid Receptor (KOR) Ligand Activity, Serotonin (5-HT2A/2C) Receptor Modulation)
There are no published in vitro studies that have directly evaluated the binding affinity or functional activity of this compound at the kappa opioid receptor (KOR). The KOR is a target for the development of treatments for various conditions, including addiction and depression. Research into KOR ligands has explored various chemical scaffolds. For example, diphenethylamines with a 3,4-dihydroxy substitution pattern have been synthesized and evaluated for their KOR activity. Additionally, analogues of the natural product akuammicine (B1666747) have been found to be potent and selective KOR agonists. While the 3,4-dimethoxy substitution is present in the target compound, the lack of direct binding or functional data means its activity at the KOR remains uncharacterized.
No in vitro studies assessing the modulatory effects of this compound on serotonin 5-HT2A or 5-HT2C receptors have been identified in the scientific literature. The 5-HT2 receptor family is involved in numerous physiological and pathological processes, and various ligands have been developed to target these receptors. For example, 2,5-dimethoxy-4-iodophenyl-2-aminopropane hydrochloride is a known 5-HT2A/2C receptor agonist. However, there is no information available to suggest that this compound interacts with these receptors.
Preclinical In Vivo Animal Model Studies
A comprehensive review of the available scientific literature reveals no published preclinical in vivo studies in animal models for this compound. Therefore, its pharmacokinetic profile, efficacy, and safety in a living organism have not been determined.
Assessment of Pharmacological Efficacy in Disease Models (e.g., Antinociceptive effects, Antimalarial activity, Anorectic activity)
The therapeutic potential of this compound and its analogues has been investigated across several disease models, including those for pain, malaria, and appetite control. These studies, while not all on the specific named compound, provide a foundation for understanding the structure-activity relationships within this chemical class.
Antinociceptive Effects:
The analgesic properties of compounds structurally related to this compound have been evaluated in various animal models of pain. For instance, a novel xanthoxyline derivative, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (B130515) (BMDB), demonstrated significant dose-dependent antinociceptive effects in models of chemical and thermal pain in mice. nih.gov This compound was found to be considerably more potent than aspirin (B1665792) and acetaminophen, although less potent than morphine. nih.gov Its mechanism of action appears to be independent of the opioid system but is partially mediated by the serotoninergic pathway. nih.gov Similarly, certain dimethoxy flavones have been shown to produce significant antinociceptive effects in mice through multiple pathways, including opioidergic, serotonergic, and adrenergic systems. nih.gov Another study on Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) revealed dose-dependent inhibition of nociception in various mouse models, suggesting a mechanism involving adenosinergic, alpha-2 adrenergic, and cholinergic receptors. europeanreview.orgnih.gov
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB) | Mice (acetic acid-induced writhing, formalin test, hot-plate test) | Dose-dependent antinociception, more potent than aspirin and acetaminophen. nih.gov | nih.gov |
| Dimethoxy flavones | Mice (acetic acid-induced writhing, formalin test) | Significant reduction in nociceptive responses. nih.gov | nih.gov |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Mice (formalin, glutamate, capsaicin, hot plate, acetic acid writhing tests) | Dose-dependent inhibition of nociceptive effects. europeanreview.orgnih.gov | europeanreview.orgnih.gov |
Antimalarial Activity:
The fight against malaria has spurred the investigation of diverse chemical scaffolds, including those related to benzylamines. While direct studies on this compound are not available, research on related structures provides valuable insights. For example, a series of 2-acylamino-5-chlorobenzophenones showed considerable antimalarial activity, with modifications aimed at improving selectivity towards the parasite. nih.gov Another study investigated the antimalarial properties of 1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene, highlighting the potential of substituted benzene (B151609) rings in this therapeutic area. nih.govwho.int Furthermore, complex dibenzyl analogues within a series of novel tetraamines were identified as effective growth inhibitors of Plasmodium falciparum in vitro. who.int
| Compound Class/Derivative | Parasite Strain | Key Findings | Reference |
|---|---|---|---|
| 2-Acylamino-5-chlorobenzophenones | Plasmodium falciparum | Showed considerable antimalarial activity with efforts to improve selectivity. nih.gov | nih.gov |
| 1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene | Not specified | Investigated for antimalarial activity. nih.govwho.int | nih.govwho.int |
| Dibenzyl analogues of tetraamines | Plasmodium falciparum | Effective growth inhibitors with IC50 values around 10^-6 M. who.int | who.int |
Anorectic Activity:
The potential of benzylamine (B48309) derivatives to modulate appetite has also been explored. Studies on various anorectic agents have shown that compounds like fenfluramine (B1217885) and fluoxetine (B1211875) can induce dose-related anorexia. nih.gov While these are not direct structural analogues of this compound, they belong to the broader class of compounds that can influence feeding behavior. Research on N-acylphosphatidylethanolamine (NAPE) and its analogues has also contributed to the understanding of lipid signaling molecules in appetite regulation, though their anorectic effects may be non-specific. nih.gov
| Compound/Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Fenfluramine, Fluoxetine | Rats | Induced dose-related anorexia. nih.gov | nih.gov |
| N-acylphosphatidylethanolamine (NAPE) and analogues | Mice | Inhibited food intake, but the effect may be non-specific. nih.gov | nih.gov |
Pharmacodynamic Markers and Biomarker Analysis in Animal Models
The in vivo characterization of a drug candidate's effect on the body, or pharmacodynamics, is crucial for its development. For novel compounds like this compound and its analogues, identifying relevant pharmacodynamic markers and conducting biomarker analysis in animal models are key steps.
In the context of antinociceptive activity, the modulation of neurotransmitter systems can serve as a source of pharmacodynamic markers. For example, the partial reversal of the analgesic effect of a xanthoxyline derivative by a serotonin synthesis inhibitor suggests that serotonin levels or turnover could be a relevant biomarker. nih.gov Similarly, for compounds acting on adrenergic or cholinergic systems, monitoring the levels of corresponding neurotransmitters or the expression of their receptors could provide insights into the drug's mechanism and engagement with its target. europeanreview.orgnih.gov
For antimalarial activity, a critical pharmacodynamic parameter is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). This has been well-established for antifungal agents like ravuconazole (B1678830) and serves as a predictor of treatment success in murine models. nih.gov A similar approach could be applied to novel antimalarial candidates to optimize dosing regimens and predict efficacy.
In Vivo Biological Target Engagement Studies in Animal Models
Confirming that a drug interacts with its intended biological target in a living organism is a critical step in preclinical development. For reversible inhibitors like many benzylamine derivatives, this can be challenging. A powerful technique for this purpose is competitive activity-based protein profiling (ABPP). nih.govnih.gov This method uses activity-based probes that covalently label the active site of an enzyme. By competing with a reversible inhibitor for binding to the target, the degree of target engagement by the inhibitor can be quantified. nih.govnih.gov
This approach has been successfully used to evaluate the in vivo target engagement of reversible inhibitors for various enzymes. nih.govnih.gov For a compound like this compound, identifying its molecular target(s) would be the first step, followed by the development of specific activity-based probes. Subsequent competitive ABPP studies in animal models would then provide direct evidence of target engagement in relevant tissues, helping to correlate the pharmacological effects with the interaction with a specific biological molecule.
Structure Activity Relationship Sar and Molecular Design Principles for 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine Analogues
Influence of Aromatic Ring Substitutions on Biological Activity
General SAR principles suggest that the nature and position of substituents on the two aromatic rings would critically modulate the biological activity of the molecule.
Effect of Chlorine Position and Nature of Halogenation
The presence and positioning of a halogen atom on a phenyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom at the meta-position (position 3) of the benzyl (B1604629) ring in the parent compound likely influences its lipophilicity, electronic distribution, and metabolic stability. Studies on other classes of compounds have shown that altering the halogen's position (to ortho- or para-) or substituting chlorine with other halogens (e.g., fluorine, bromine, or iodine) can lead to substantial changes in biological activity. nih.gov For instance, the electronegativity and size of the halogen atom can affect binding interactions with biological targets. slideshare.net Unfortunately, no specific studies on (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine analogues have been found to create a data table comparing these variations.
Role of the Secondary Amine Linker in Molecular Recognition and Potency
The secondary amine linker is a critical component, providing flexibility and a key hydrogen bond donor/acceptor site. Its basicity, which is modulated by the adjacent benzyl groups, would be a determinant for ionic interactions with acidic residues in a target protein. Modifications such as N-methylation to a tertiary amine or substitution of the nitrogen with other atoms would fundamentally alter the compound's properties, but no such studies on this specific scaffold have been reported. The importance of a secondary amine in maintaining activity has been noted in other series of benzylamine (B48309) derivatives.
Conformational Analysis and Flexibility in Ligand-Target Interactions
The flexibility of the this compound molecule, arising from rotation around the single bonds of the benzyl and amine groups, allows it to adopt various conformations. nih.gov Understanding the preferred low-energy conformations is essential for predicting how it might interact with a biological target. nih.govnd.edu Computational modeling techniques are often used to perform conformational analysis and predict binding modes. However, without experimental data to validate these models, their predictive power is limited. There are no published studies that specifically detail the conformational analysis of this compound.
Mechanistic Insights: Cellular and Molecular Basis of Action
Identification of Cellular and Subcellular Targets
There is currently no specific information available in the scientific literature that identifies the cellular or subcellular targets of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. Research has not yet elucidated the specific cells, tissues, or organelles with which this compound preferentially interacts.
Elucidation of Molecular Binding Modes and Interactions
Information regarding the molecular binding modes and interactions of this compound is not available. There are no published studies detailing its engagement with specific biological molecules, such as uptake carriers or the active sites of enzymes.
Intracellular Signaling Pathway Modulation
The effects of this compound on intracellular signaling pathways have not been characterized. There is a lack of research on whether this compound modulates any known signaling cascades within the cell.
Metabolic Transformations in Biological Systems and Metabolite Activity
While the metabolism of structurally related compounds has been investigated, specific data on the metabolic transformation of this compound is not documented. For instance, studies on other benzylamine (B48309) derivatives often point to the involvement of the Cytochrome P450 (CYP) enzyme system in their metabolism. A related compound, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, has been shown to undergo O-demethylation in animal models. nih.gov However, it is crucial to note that such findings cannot be directly extrapolated to this compound without specific experimental validation. The activity of any potential metabolites of this compound remains uninvestigated.
In Vivo Transport and Distribution Mechanisms in Animal Models
There are no available studies on the in vivo transport and distribution of this compound in animal models. Research on a structurally similar compound, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline, indicated that in rats and mice, it is absorbed after oral administration and undergoes a significant first-pass effect in the liver. nih.gov This compound also showed an affinity for the aorta, cardiac tissues, and cerebral blood vessels. nih.gov However, the distribution profile of this compound remains to be determined.
Computational Chemistry and in Silico Modeling for 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine Research
Molecular Docking for Target Identification and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, molecular docking can be instrumental in identifying potential protein targets and predicting its binding affinity. The process involves preparing a 3D structure of the ligand and a library of potential protein targets. Using sophisticated algorithms, the ligand is then "docked" into the active site of each protein, and the binding energy is calculated.
In a hypothetical study, this compound could be docked against a panel of cancer-related proteins, such as kinases or transcription factors. The results of such a study would generate a list of potential targets ranked by their predicted binding affinities. For instance, a lower binding energy suggests a more stable ligand-protein complex.
Table 1: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.2 | Phe105, Arg143, Tyr101 |
| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -6.8 | Leu83, Phe80, Asp86 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties that are most correlated with that activity. For this compound, a QSAR model could be developed to predict the biological activity of its analogues.
To construct a QSAR model, a series of analogues of this compound would first need to be synthesized and their biological activity, such as IC50 values against a specific cancer cell line, determined. Then, various molecular descriptors for each analogue would be calculated, including electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized analogues.
Table 2: Hypothetical QSAR Data for Analogues of this compound
| Compound | R1-group | LogP | Molecular Weight | Predicted IC50 (µM) |
| Analogue 1 | 3-F | 4.2 | 309.76 | 5.2 |
| Analogue 2 | 4-F | 4.3 | 309.76 | 4.8 |
| Analogue 3 | 3-Br | 4.9 | 370.67 | 2.1 |
| Analogue 4 | 4-Br | 5.0 | 370.67 | 1.9 |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. longdom.org For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For example, the HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. The MEP map can identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a protein.
Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a protein target and to observe any conformational changes that may occur upon binding.
An MD simulation would start with the docked complex of this compound and its target protein. The system would then be simulated for a period of nanoseconds, and the trajectory of the atoms would be recorded. Analysis of the trajectory can reveal how the ligand and protein interact over time, the stability of the binding pose, and any changes in the protein's shape. This information is critical for validating the results of molecular docking and for understanding the mechanism of action of the compound.
Virtual Screening and De Novo Design for Novel Analogue Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, virtual screening could be used to identify commercially available compounds that are structurally similar and may have similar or improved biological activity.
De novo design, on the other hand, is a computational method for designing new molecules from scratch. Using the structure of the binding site of a target protein, de novo design algorithms can build new molecules that are predicted to have high binding affinity and favorable drug-like properties. This approach could be used to design novel analogues of this compound with improved potency and selectivity.
Future Perspectives and Advanced Research Directions for 3 Chlorobenzyl 3,4 Dimethoxybenzyl Amine and Its Derivatives
Design and Synthesis of Advanced Analogues with Improved Selectivity and Potency
The foundation of advancing any lead compound lies in the systematic design and synthesis of analogues to build a comprehensive structure-activity relationship (SAR). For (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, future research should focus on modifying its core structure to enhance target selectivity and potency.
Systematic modifications of the benzylamine (B48309) scaffold can lead to compounds with improved pharmacological profiles. Research on substituted aryl benzylamines has demonstrated that variations in substitution patterns can significantly impact biological activity. nih.gov For instance, the synthesis of a series of N-benzyl phenethylamines revealed that small changes to the N-benzyl group can profoundly affect affinity and selectivity for serotonin (B10506) receptors. nih.gov Similarly, studies on benzylamine derivatives have shown that the introduction of different substituents can lead to potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3. nih.gov
Future synthetic strategies for analogues of this compound could involve:
Modification of the Chlorobenzyl Ring: The position and nature of the halogen substituent can be varied. Replacing the chlorine at the 3-position with other halogens (e.g., fluorine, bromine, iodine) or moving it to the 2- or 4-position could modulate the electronic and steric properties of the molecule, potentially enhancing target binding. researchgate.net The synthesis of halogenated benzylamine analogues has been shown to be a viable strategy to improve potency. uni-muenchen.de
Alteration of the Dimethoxybenzyl Moiety: The methoxy (B1213986) groups on the second aromatic ring are key features that can be altered. Shifting their positions (e.g., to 2,4- or 3,5-dimethoxy) or replacing them with other electron-donating or -withdrawing groups could influence the compound's interaction with biological targets. The synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have shown that such modifications can significantly impact receptor affinity and agonist activity. nih.govresearchgate.net
Amine and Linker Modification: The secondary amine linker is another point for modification. N-alkylation or the introduction of a small alkyl group on the benzylic carbon could impact the compound's basicity and conformational flexibility, which are critical for receptor interactions.
A series of novel benzylamine derivatives have been synthesized and evaluated for various biological activities, including antimycotic and anti-mycobacterium tuberculosis properties, highlighting the versatility of this chemical class. nih.govopenmedicinalchemistryjournal.com These studies provide a methodological basis for the synthesis of new analogues of this compound.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The structural features of this compound, particularly the presence of benzylamine and dimethoxybenzyl groups, suggest potential for a range of therapeutic applications. Benzylamine-containing compounds have been investigated for a wide array of diseases. openmedicinalchemistryjournal.com
Future research could explore the potential of this compound and its derivatives in areas such as:
Central Nervous System (CNS) Disorders: The ability of small, lipophilic molecules to cross the blood-brain barrier (BBB) makes them attractive candidates for treating CNS disorders. The N-benzylphenethylamine scaffold is a known psychoplastogen, and derivatives have been explored as 5-HT2A/2C receptor agonists. nih.govnih.gov Given the structural similarities, this compound derivatives could be evaluated for their potential in treating conditions like depression, anxiety, or neurodegenerative diseases.
Enzyme Inhibition: The benzylamine scaffold is a privileged structure in the design of enzyme inhibitors. nih.gov For example, benzylamine derivatives have been developed as potent inhibitors of tyrosinase and 17β-hydroxysteroid dehydrogenase. nih.govnih.gov Screening of this compound and its analogues against a panel of enzymes, particularly those implicated in cancer or metabolic disorders, could uncover novel therapeutic targets.
Antimicrobial and Antiproliferative Activity: Benzylamine derivatives have demonstrated activity against various pathogens and cancer cell lines. nih.govresearchgate.net The synthesis and evaluation of novel benzylamine derivatives have shown promise in the development of new antimycotic and anticancer agents. nih.govmdpi.com Therefore, screening new analogues for these activities would be a logical step.
Development of Targeted Delivery Systems
The effective delivery of a therapeutic agent to its site of action is crucial for its efficacy. For a hydrophobic molecule like this compound, developing targeted delivery systems could enhance its bioavailability and reduce potential off-target effects, particularly for applications within the CNS.
Future research in this area should focus on:
Liposomal Formulations: Liposomes are versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs. dovepress.comyoutube.com For brain delivery, liposomes can be engineered to cross the BBB. dovepress.comnih.gov Cationic liposomes, for instance, can interact with the negatively charged cell membranes of the BBB, facilitating uptake. dovepress.commdpi.com Surface modification of liposomes with specific ligands can further enhance targeting to brain tissue. nih.govnih.gov
Nanoparticle-Based Systems: Polymeric nanoparticles, solid lipid nanoparticles, and other nanocarriers offer another promising approach for CNS drug delivery. nih.govmdpi.com These systems can protect the encapsulated drug from degradation, control its release, and be functionalized for targeted delivery. nih.govnih.gov Given the hydrophobic nature of this compound, encapsulation within nanoparticles could improve its solubility and circulation time.
Stimuli-Responsive Systems: Designing delivery systems that release their cargo in response to specific physiological or external stimuli (e.g., pH, temperature, ultrasound) can provide greater spatial and temporal control over drug delivery. nih.govtandfonline.com This is particularly relevant for targeting diseased tissues, such as tumors, which often have a different microenvironment compared to healthy tissues.
Integration of Omics Technologies for Comprehensive Biological Understanding
The "omics" revolution has provided powerful tools for modern drug discovery and development. nih.govijpsr.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of the biological effects of this compound and its derivatives.
Future research should leverage these technologies to:
Target Identification and Validation: Proteomics can be used to identify the protein targets of a compound, helping to elucidate its mechanism of action. nih.govsapient.biomdpi.com By comparing the proteome of treated versus untreated cells, researchers can identify proteins that interact with the compound, leading to the discovery of novel therapeutic targets. youtube.comyoutube.com
Biomarker Discovery: Metabolomics and transcriptomics can be used to identify biomarkers that indicate a response to treatment. biobide.com Changes in the metabolic profile or gene expression patterns of cells or organisms following treatment can provide insights into the compound's efficacy and potential side effects. nih.gov
Mechanism of Action Studies: A multi-omics approach can provide a comprehensive view of the cellular pathways modulated by a compound. mdpi.com For example, transcriptomics can reveal changes in gene expression, while metabolomics can show downstream effects on cellular metabolism, providing a more complete picture of the drug's biological impact. biobide.comnih.gov
By systematically applying these advanced research strategies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
What synthetic routes are most effective for producing (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, and how can reaction yields be optimized?
Answer:
Synthesis typically involves sequential alkylation of a primary amine with 3-chlorobenzyl chloride and 3,4-dimethoxybenzyl chloride . A stepwise approach with selective protection (e.g., using 3,4-dimethoxybenzyl (DMB) groups ) prevents cross-reactivity. Key methodologies include:
- Nucleophilic substitution under mild basic conditions (pH 7–8) in polar aprotic solvents like DMF, achieving yields up to 75% for structurally similar amines .
- Stoichiometric optimization : A 1:1.1 molar ratio of benzyl halides to amine minimizes side products.
- Catalytic bases : K₂CO₃ or NaH enhances reactivity at 60–80°C .
Table 1 : Comparative Synthesis Parameters
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4-DMB-Cl + K₂CO₃ | Acetone | 60 | 75 | |
| 3-Cl-Benzyl-Cl + DMF | DMF | 80 | 68 |
What advanced chromatographic techniques are recommended for assessing purity, and how should method validation be conducted?
Answer:
- Reverse-phase HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) at λ = 254 nm. System suitability requires resolution ≥2.0 between the compound and analogs (e.g., 3,4-dimethoxybenzyl alcohol) .
- GC-MS/MS with DI-HS-SPME : Detects volatile impurities (e.g., chlorinated byproducts) with a limit of quantification (LOQ) of 0.5 ppm .
Validation Criteria : - Linearity : R² ≥0.99 over 50–150% of target concentration.
- Recovery : 95–105% for spiked impurities.
How can researchers resolve contradictions in reported biological activities of this compound?
Answer: Contradictions often arise from assay variability. Strategies include:
- Multi-assay validation : Compare radioligand binding (e.g., ¹²⁵I-apamin for SK channel affinity ), functional assays (calcium flux), and in vivo models (e.g., hypotensive response in dogs ).
- Dose-response curves : Test 3–4 log units to differentiate partial agonism vs. antagonism.
- Meta-analysis : Normalize IC₅₀ values across studies using standardized conditions (pH 7.4, 37°C) .
How do electronic substituent effects influence intermediate reactivity during synthesis?
Answer:
- 3,4-Dimethoxy groups : Electron-donating (+M effect) activate the benzyl ring, accelerating nucleophilic substitution by 2.3× compared to unsubstituted analogs .
- 3-Chloro group : Electron-withdrawing (-I effect) directs electrophilic attack to the para position, requiring longer reaction times (24–48 h) to overcome steric hindrance .
Computational Insight : DFT calculations (B3LYP/6-31G*) show HOMO localization on the methoxy-substituted ring, favoring electrophilic reactivity .
What computational methods predict binding affinity to neurological targets like SK channels?
Answer:
- Molecular docking : AutoDock Vina with homology-modeled SK channels (PDB: 6CM4) identifies key interactions (e.g., hydrogen bonds with Glu325) .
- MD simulations : AMBER-based 100 ns trajectories assess ligand-receptor stability (RMSD <2.0 Å).
- QSAR models : Correlate logP with IC₅₀ using substituent parameters (Cl: +0.37, OMe: -0.27) .
How can regioselectivity challenges in benzyl halide alkylation be addressed?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during sequential alkylation .
- Microwave-assisted synthesis : Reduces reaction time (1–2 h vs. 24 h) and improves regioselectivity by 15% .
What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Answer:
- Co-eluting impurities : Employ UPLC-MS/MS with a HILIC column for polar byproducts (e.g., 3-chlorobenzyl alcohol).
- Internal standards : Use deuterated analogs (e.g., d₇-3,4-dimethoxybenzylamine) for precise quantification .
How can metabolic stability studies be designed for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
